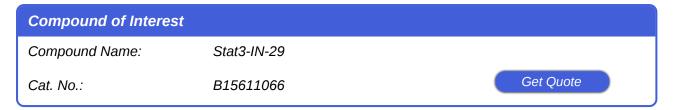


Application Notes and Protocols for a STAT3-Centric Psoriasis Mouse Model

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Signal Transducer and Activator of Transcription 3 (STAT3) is a critical intracellular signaling molecule that plays a pivotal role in the pathogenesis of psoriasis.[1][2] It acts as a central node, integrating signals from various pro-inflammatory cytokines, including Interleukin-6 (IL-6), IL-21, IL-22, and IL-23, which are key drivers of the psoriatic inflammatory cascade.[3] Upon activation through phosphorylation, STAT3 translocates to the nucleus and regulates the transcription of genes involved in keratinocyte proliferation, differentiation, and the production of inflammatory mediators.[4] Given its central role, targeting STAT3 presents a promising therapeutic strategy for psoriasis.

While a specific experimental protocol for a compound designated "**Stat3-IN-29**" is not available in the current scientific literature, this document provides a comprehensive protocol for the widely used Imiquimod (IMQ)-induced psoriasis mouse model. This model recapitulates key features of human psoriasis, including the involvement of the IL-23/IL-17 axis and the activation of STAT3, making it an excellent platform for evaluating the in vivo efficacy of novel STAT3 inhibitors.

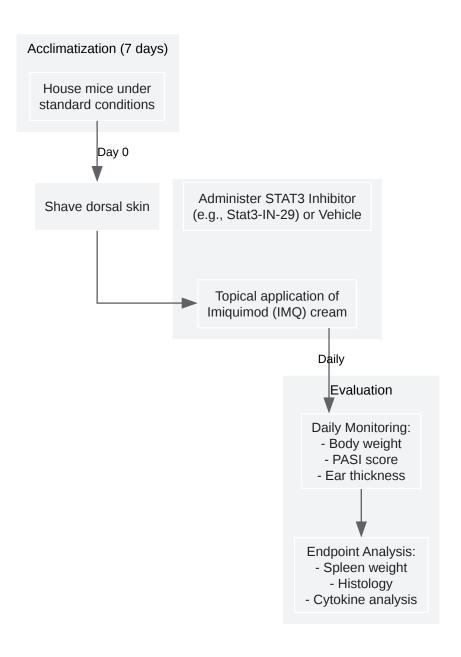
Imiquimod (IMQ)-Induced Psoriasis Mouse Model: A Platform for STAT3 Inhibitor Testing



The topical application of imiquimod, a Toll-like receptor 7 (TLR7) agonist, to the skin of mice induces a robust inflammatory response that closely mimics the histopathological and immunological characteristics of human plaque psoriasis.[5][6][7] This model is characterized by skin thickening (acanthosis), scaling (hyperkeratosis), and the infiltration of immune cells, driven by a cytokine milieu that includes IL-23 and IL-17.[6][8][9]

Experimental Workflow

The following diagram outlines the typical experimental workflow for the IMQ-induced psoriasis mouse model, adaptable for testing a STAT3 inhibitor.





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- To cite this document: BenchChem. [Application Notes and Protocols for a STAT3-Centric Psoriasis Mouse Model]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15611066#stat3-in-29-psoriasis-mouse-model-protocol]

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